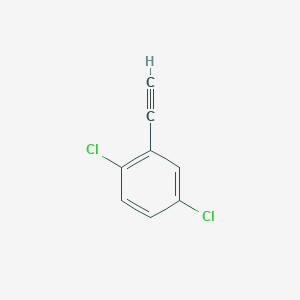
1,4-Dichloro-2-ethynylbenzene
Descripción general
Descripción
1,4-Dichloro-2-ethynylbenzene is an organic compound with the molecular formula C(_8)H(_4)Cl(_2) It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and an ethynyl group is substituted at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2-ethynylbenzene. The process typically includes:
Halogenation Reaction: 2-ethynylbenzene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl(_3)) to introduce chlorine atoms at the 1 and 4 positions.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.
Catalytic Processes: Utilizing advanced catalysts to improve yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form 1,4-dichloro-2-ethylbenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH(_2)) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H(_2)).
Major Products
Substitution: Formation of 1,4-disubstituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1,4-dichloro-2-ethylbenzene.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-ethynylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of polymers and advanced materials due to its unique structural properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Chemical Sensors: Employed in the design of sensors for detecting specific analytes due to its reactive ethynyl group.
Mecanismo De Acción
The mechanism by which 1,4-dichloro-2-ethynylbenzene exerts its effects depends on the specific application:
Organic Reactions: Acts as a reactive intermediate, participating in various chemical transformations.
Biological Systems: Potential interactions with biological molecules, such as enzymes or receptors, through its reactive functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-ethynylbenzene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,4-Dibromo-2-ethynylbenzene: Bromine atoms instead of chlorine.
1,4-Dichloro-2-vinylbenzene: Vinyl group instead of ethynyl.
Uniqueness
This detailed overview provides a comprehensive understanding of 1,4-dichloro-2-ethynylbenzene, covering its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1,4-dichloro-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRQLSFKMQAUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505300 | |
| Record name | 1,4-Dichloro-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38417-89-9 | |
| Record name | 1,4-Dichloro-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
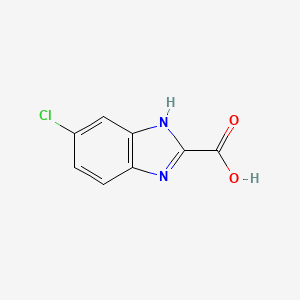
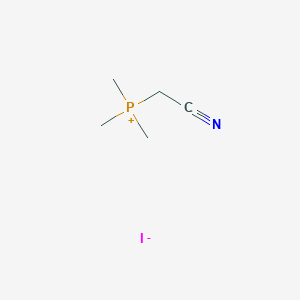
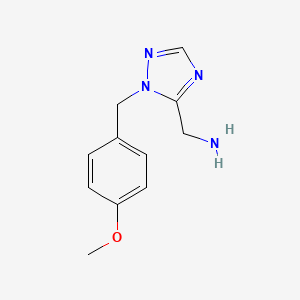



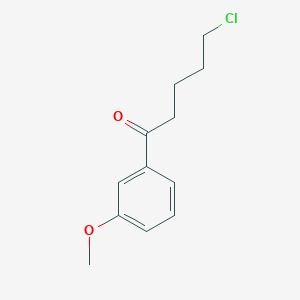
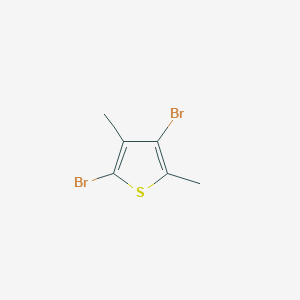
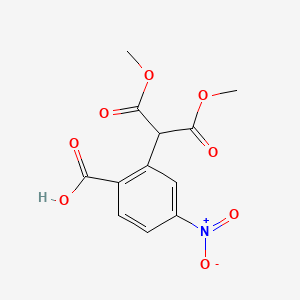
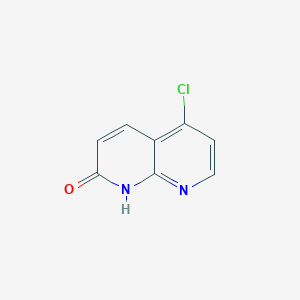
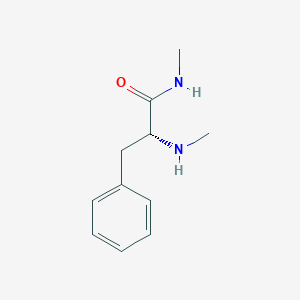
![6-(trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1354554.png)
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)
![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)
